

Slu-PP-915: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: *Slu-PP-915*

Cat. No.: *B12392758*

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For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the novel pan-ERR agonist, **Slu-PP-915**, with a focus on its stability and solubility in Dimethyl Sulfoxide (DMSO).

Slu-PP-915 is a potent small molecule agonist that targets all three estrogen-related receptor (ERR) isoforms: ERR α , ERR β , and ERR γ .^{[1][2][3]} As a modulator of these key nuclear receptors, **Slu-PP-915** plays a significant role in regulating cellular energy homeostasis, mitochondrial function, and fatty acid metabolism.^{[4][5][6]} Its ability to mimic the effects of exercise by activating metabolic pathways has positioned it as a valuable tool in preclinical research for various conditions, including heart failure and metabolic diseases.^{[4][7][8][9]}

Mechanism of Action

Slu-PP-915 exerts its effects by binding to and activating the ERR α , ERR β , and ERR γ nuclear receptors. This activation leads to the transcriptional upregulation of a suite of genes involved in critical metabolic processes.^[10] Key downstream targets include PGC-1 α (peroxisome proliferator-activated receptor-gamma coactivator 1-alpha), a master regulator of mitochondrial biogenesis, and enzymes involved in fatty acid oxidation and the tricarboxylic acid (TCA) cycle.^{[1][10]}

Furthermore, **Slu-PP-915** has been shown to induce the expression of Transcription Factor EB (TFEB), a primary regulator of the autophagy-lysosome pathway.^{[7][11]} This induction of autophagy suggests a role for **Slu-PP-915** in cellular clearance and homeostasis.

Solubility and Stability in DMSO

Proper handling and storage of **Slu-PP-915** are crucial for maintaining its integrity and ensuring reproducible experimental results. DMSO is the recommended solvent for creating stock solutions.

Quantitative Data Summary

| Parameter | Value | Source |
|------------------------------------|--|---|
| Solubility in DMSO | 10 mM | [2] [8] |
| Storage of DMSO Stock Solution | Aliquoted and stored at -20°C | [8] |
| General Compound Stability in DMSO | Most compounds are stable for 15 weeks at 40°C. Water is a more significant factor in compound degradation than oxygen. No significant compound loss was observed after 11 freeze/thaw cycles. | [12] |

Note: While specific long-term stability studies for **Slu-PP-915** in DMSO are not extensively published, the general stability of compounds in DMSO is well-documented. For optimal results, it is recommended to use fresh DMSO and store aliquots at -20°C to minimize freeze-thaw cycles.[\[8\]](#)[\[12\]](#)[\[13\]](#)

Experimental Protocols

Preparation of Slu-PP-915 Stock Solution for In Vitro Studies

This protocol describes the preparation of a 10 mM stock solution of **Slu-PP-915** in DMSO, suitable for cell-based assays.

Materials:

- **Slu-PP-915** (MW: 341.16 g/mol)[\[3\]](#)[\[14\]](#)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Vortex mixer

Procedure:

- Calculate the required mass of **Slu-PP-915**. To prepare a 10 mM solution, use the following formula: $\text{Mass (mg)} = 10 \text{ mmol/L} * 0.001 \text{ L} * 341.16 \text{ g/mol} * 1000 \text{ mg/g} = 3.4116 \text{ mg}$
- Weigh **Slu-PP-915**. Accurately weigh out 3.41 mg of **Slu-PP-915** powder and place it in a sterile microcentrifuge tube.
- Add DMSO. Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the **Slu-PP-915** powder.
- Dissolve the compound. Vortex the solution until the **Slu-PP-915** is completely dissolved. Gentle warming may be applied if necessary.
- Aliquot and store. Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.[\[8\]](#)

In Vitro Treatment of C2C12 Myoblast Cells

This protocol outlines the treatment of C2C12 myoblast cells with **Slu-PP-915** to assess its effect on target gene expression.

Materials:

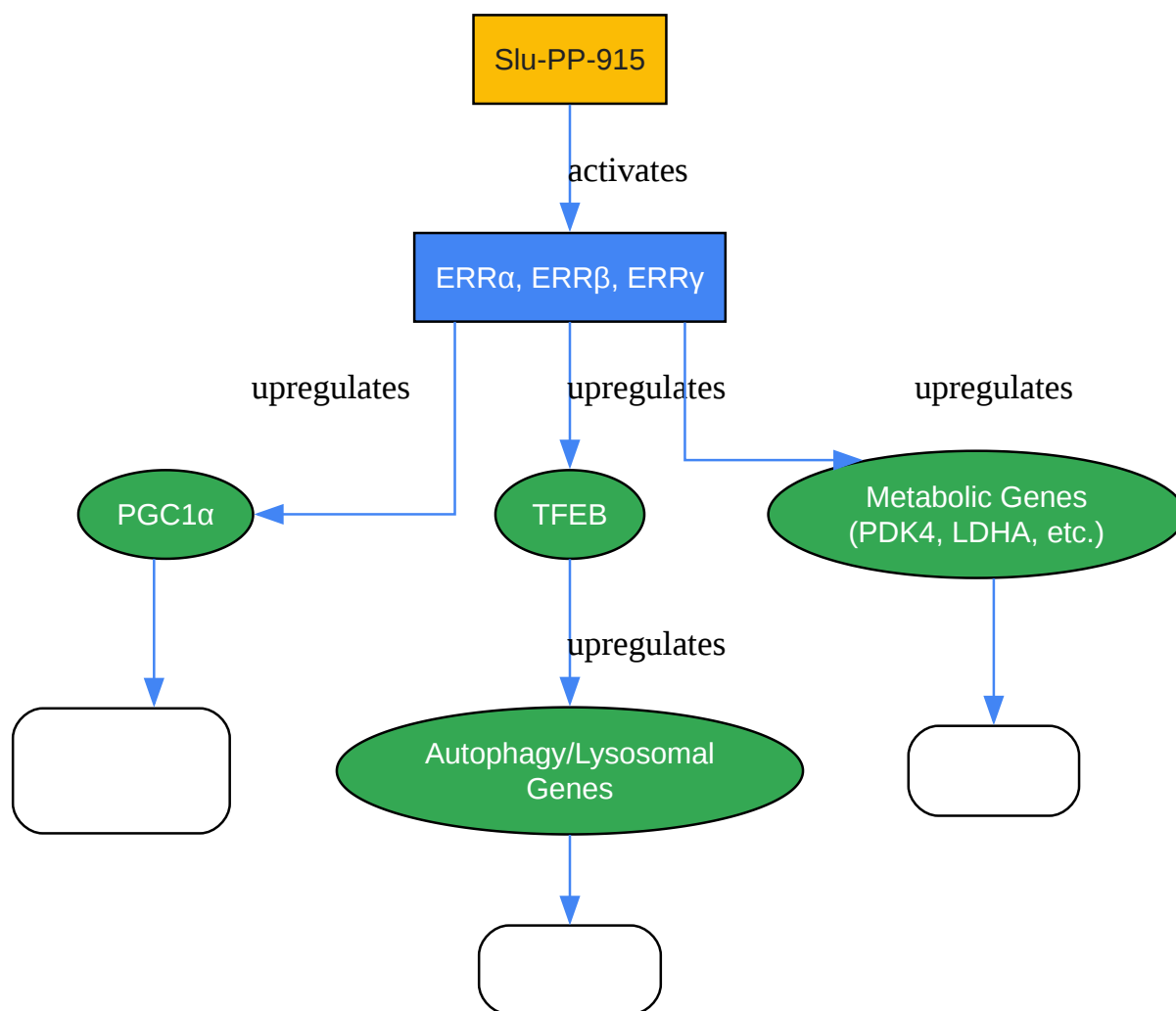
- C2C12 myoblast cells
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- 6-well cell culture plates

- 10 mM **Slu-PP-915** stock solution in DMSO
- Phosphate Buffered Saline (PBS)
- RNA extraction kit
- qRT-PCR reagents and instrument

Procedure:

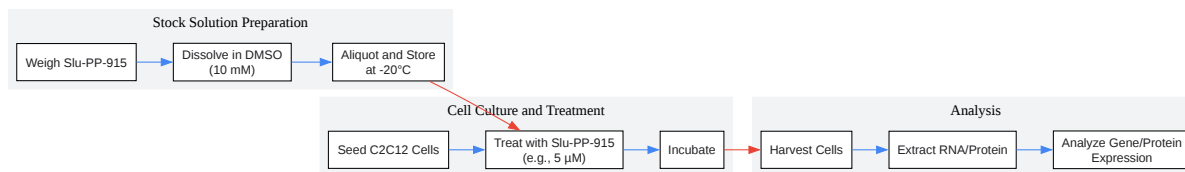
- **Cell Seeding.** Seed C2C12 myoblasts in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
- **Cell Culture.** Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.
- **Preparation of Treatment Media.** Prepare the desired concentrations of **Slu-PP-915** in fresh cell culture medium. For example, to achieve a final concentration of 5 µM, dilute the 10 mM stock solution 1:2000 in the medium. Prepare a vehicle control using the same concentration of DMSO.
- **Cell Treatment.** Remove the old medium from the cells and wash once with PBS. Add the prepared treatment and vehicle control media to the respective wells. A typical treatment concentration is 5 µM.[\[2\]](#)[\[7\]](#)
- **Incubation.** Incubate the cells for the desired time period (e.g., 3, 48, or 72 hours) to assess changes in gene and protein expression.[\[7\]](#)
- **Harvesting and Analysis.** After incubation, wash the cells with PBS and proceed with RNA or protein extraction to analyze the expression of ERR target genes such as PGC1α, PDK4, and LDHA using qRT-PCR or Western blotting.[\[2\]](#)

Visualizations



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Caption: **Slu-PP-915** signaling pathway.



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Caption: In Vitro experimental workflow.

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